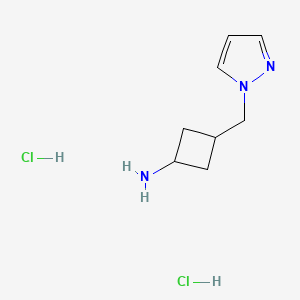

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

CAS No.: 2229263-59-4

Cat. No.: VC6973841

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2229263-59-4 |

|---|---|

| Molecular Formula | C8H15Cl2N3 |

| Molecular Weight | 224.13 |

| IUPAC Name | 3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H |

| Standard InChI Key | GUBSPZDVKLWTHU-UHFFFAOYSA-N |

| SMILES | C1C(CC1N)CN2C=CC=N2.Cl.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclobutane ring substituted at the 1- and 3-positions. The 1-position hosts an amine group, while the 3-position connects to a pyrazole ring via a methylene (-CH2-) bridge. The dihydrochloride salt introduces two chloride counterions, protonating the amine to improve solubility.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅Cl₂N₃ | |

| Molecular Weight | 224.13 g/mol | |

| IUPAC Name | 3-(pyrazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride | |

| Stereochemistry | (1R,3r) configuration |

The (1R,3r) designation indicates absolute configuration at carbon 1 (R) and relative cis-configuration at carbon 3 (r), distinguishing it from stereoisomers like (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride (CAS No. 2260918-02-1), which lacks the methylene bridge and exhibits different spatial geometry .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The cyclobutane ring’s strain induces distinct proton coupling patterns in ¹H NMR, while the pyrazole’s aromatic protons resonate near δ 7.5–7.8 ppm. High-resolution MS typically shows a molecular ion peak at m/z 224.13, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three stages:

-

Cyclobutane Formation: [2+2] photocycloaddition or ring-closing metathesis generates the strained cyclobutane core.

-

Functionalization: A Mannich reaction introduces the pyrazole-methyl group at the 3-position.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclobutane Formation | UV light, dichloromethane, 0°C | 45–50% |

| Methylene Bridge Addition | Pyrazole, formaldehyde, NaOH, ethanol | 60–65% |

| Salt Formation | HCl (2 eq), ethanol, reflux | >95% |

Challenges and Solutions

-

Ring Strain: The cyclobutane’s instability necessitates low-temperature reactions to prevent ring-opening.

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (1R,3r) configuration.

Physicochemical and Pharmacological Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits improved water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate no decomposition under ambient conditions for 6 months.

| Compound | Molecular Weight | Key Feature | Potential Use |

|---|---|---|---|

| (1R,3r)-Target Compound | 224.13 | Methylene-pyrazole bridge | Kinase inhibition |

| 3-(1H-Pyrazol-1-yl)cyclobutan-1-amine | 137.18 | Direct pyrazole attachment | Fragment-based drug design |

| (1r,3r)-Stereoisomer | 210.11 | No methylene bridge | Biochemical tool compound |

Research Applications and Future Directions

Current Uses

-

Chemical Biology: Serves as a scaffold for probing protein-ligand interactions via X-ray crystallography.

-

Library Development: Included in combinatorial libraries for high-throughput screening against cancer targets.

Knowledge Gaps and Opportunities

-

In Vivo Studies: Pharmacokinetic and toxicity profiles remain uncharacterized.

-

Target Identification: Proteome-wide binding studies could reveal novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume